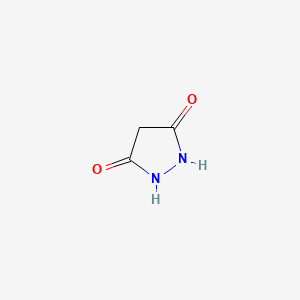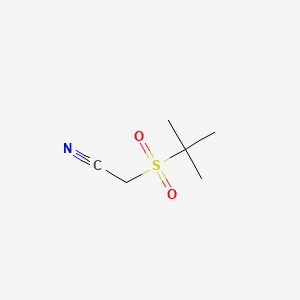
Pyrazolidin-3,5-dion
Übersicht
Beschreibung
Pyrazolidine-3,5-dione is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. It is a five-membered ring structure containing two nitrogen atoms and two carbonyl groups at positions 3 and 5. This compound is known for its therapeutic potential, particularly in the treatment of inflammatory conditions and microbial infections .
Synthetic Routes and Reaction Conditions:
Hydrazine and Diethyl Malonate Method: One common method involves the reaction of hydrazine or phenylhydrazine with diethyl malonate in the presence of ethanol and a few drops of acetic acid.
Magnesium Catalysis: Another method utilizes magnesium acetylacetonate as a catalyst in a water medium.
PIDA-Mediated N–N Bond Formation: This novel method involves the oxidative dehydrogenative N–N bond formation using PIDA (phenyliodine diacetate) from dianilide precursors.
Industrial Production Methods:
- Industrial production often employs scalable and cost-effective methods such as the magnesium catalysis route due to its high yield and mild reaction conditions .
Types of Reactions:
Oxidation: Pyrazolidine-3,5-dione can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using various alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Methyl iodide, ethyl bromide.
Major Products:
Wissenschaftliche Forschungsanwendungen
Pyrazolidine-3,5-dione has been extensively studied for its applications in various fields:
Wirkmechanismus
Target of Action
Pyrazolidine-3,5-dione primarily targets the enzyme phosphoenolpyruvate carboxylase (PEPC), which is a key enzyme in the C4 photosynthetic pathway . This enzyme is of significant interest as it is found in many of the world’s most invasive weeds, making it a valuable target for the development of selective herbicides .
Mode of Action
Pyrazolidine-3,5-dione interacts with its target, phosphoenolpyruvate carboxylase, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the enzyme and prevent it from catalyzing the conversion of phosphoenolpyruvate (PEP) to oxaloacetate . This interaction results in a disruption of the C4 photosynthetic pathway .
Biochemical Pathways
The primary biochemical pathway affected by Pyrazolidine-3,5-dione is the C4 photosynthetic pathway . By inhibiting the function of phosphoenolpyruvate carboxylase, Pyrazolidine-3,5-dione prevents the conversion of PEP to oxaloacetate, a crucial step in the C4 photosynthetic pathway . This disruption can lead to downstream effects such as reduced photosynthetic efficiency and growth in plants .
Result of Action
The primary result of Pyrazolidine-3,5-dione’s action is the inhibition of phosphoenolpyruvate carboxylase, leading to a disruption of the C4 photosynthetic pathway . This disruption can lead to reduced photosynthetic efficiency and growth in plants . Additionally, Pyrazolidine-3,5-dione has been found to have anticancer activity, with studies showing that it can cause cell death in approximately 50% of cells after 24 hours of treatment .
Biochemische Analyse
Biochemical Properties
Pyrazolidine-3,5-dione has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of PEPC . This interaction is believed to be due to the compound’s ability to bind to the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of Pyrazolidine-3,5-dione on cells are primarily related to its anti-inflammatory and antibacterial properties . It has been shown to have significant anti-inflammatory activity, which suggests that it may influence cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, such as enzymes, and potentially influencing changes in gene expression .
Temporal Effects in Laboratory Settings
Given its potential as an inhibitor of PEPC, it may have long-term effects on cellular function, particularly in relation to C4 photosynthesis .
Metabolic Pathways
Pyrazolidine-3,5-dione is believed to interact with the metabolic pathway of C4 photosynthesis, specifically through its inhibition of the enzyme PEPC . This could potentially affect metabolic flux or metabolite levels.
Vergleich Mit ähnlichen Verbindungen
Phenylbutazone: Known for its anti-inflammatory properties, used in the treatment of arthritis.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout.
Oxyphenbutazone: An anti-inflammatory drug similar to phenylbutazone.
Uniqueness:
Eigenschaften
IUPAC Name |
pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVKOMHCDKATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346761 | |
| Record name | 3,5-Pyrazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-71-2 | |
| Record name | 3,5-Pyrazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B2422517.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2422520.png)
![N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2422521.png)

![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B2422523.png)
![3-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2422524.png)
![N-(2-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2422525.png)
![1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2422530.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422533.png)


